molecular formula C7H9ClN2O2 B8541176 methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate

methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate

Cat. No.: B8541176
M. Wt: 188.61 g/mol
InChI Key: JUVDDQUIMFTGOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a chlorine atom at the 5th position of the imidazole ring and a propionic acid methyl ester group at the 3rd position. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Common industrial methods include:

    Batch Processing: Where the reactions are carried out in large reactors.

    Continuous Flow Processing: Where the reactants are continuously fed into the reactor, and the product is continuously removed.

Chemical Reactions Analysis

Types of Reactions

methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The chlorine atom can be substituted with other groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted imidazole derivatives.

Scientific Research Applications

methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate involves its interaction with specific molecular targets. The chlorine atom and the imidazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The propionic acid methyl ester group enhances the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate is unique due to the presence of the propionic acid methyl ester group, which imparts distinct chemical properties and enhances its applicability in various research fields.

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

methyl 3-(4-chloro-1H-imidazol-5-yl)propanoate

InChI

InChI=1S/C7H9ClN2O2/c1-12-6(11)3-2-5-7(8)10-4-9-5/h4H,2-3H2,1H3,(H,9,10)

InChI Key

JUVDDQUIMFTGOQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCC1=C(N=CN1)Cl

Origin of Product

United States

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